Acide L-cystéinesulinique monohydraté

Vue d'ensemble

Description

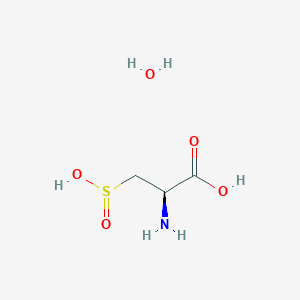

L-Cysteinesulfinic Acid (hydrate) est un composé organique de formule chimique C3H7NO4S·H2O. Il s’agit d’un exemple rare d’acide aminé portant un groupe fonctionnel acide sulfinique. Ce composé est un acide aminé excitateur et un agoniste des récepteurs métabotropiques du glutamate. Il joue un rôle significatif dans divers processus biochimiques, notamment la régulation des fonctions cardiovasculaires et les réponses au stress oxydatif .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Metabotropic Glutamate Receptor Agonism

L-Cysteinesulfinic acid monohydrate is recognized as a potent agonist at rat metabotropic glutamate receptors (mGluRs). Its effective concentrations (pEC50 values) indicate a strong interaction with multiple mGluRs, including:

| Receptor | pEC50 Value |

|---|---|

| mGluR1 | 3.92 |

| mGluR2 | 3.9 |

| mGluR4 | 2.7 |

| mGluR5 | 4.6 |

| mGluR6 | 4.0 |

| mGluR8 | 3.94 |

This agonistic activity suggests potential therapeutic applications in neurological disorders where glutamate signaling is disrupted .

1.2 Cardiovascular Modulation

Research has indicated that L-Cysteinesulfinic acid plays a role in modulating cardiovascular function. Studies demonstrate that administration of L-Cysteinesulfinic acid can induce increases in mean blood pressure through stimulation of specific neuronal pathways in the periaqueductal gray region of the brain. This effect is partially antagonized by group II mGluR antagonists, indicating a nuanced role in cardiovascular regulation .

Food Science Applications

2.1 Antioxidant Properties

L-Cysteinesulfinic acid monohydrate is utilized in food processing to prevent enzymatic browning in fruits and vegetables. Its application as an antioxidant has been substantiated through efficacy studies demonstrating significant reductions in browning when applied to peeled and cut produce, such as avocados and bananas. This property enhances shelf-life and maintains the visual appeal of food products .

2.2 Nutritional Supplementation

In addition to its role as an antioxidant, L-Cysteinesulfinic acid is recognized as a required nutrient for infant formula and sports foods, contributing to amino acid profiles essential for growth and recovery .

Biotechnological Applications

3.1 Biosynthesis Enhancement

The production of L-Cysteinesulfinic acid through microbial fermentation has been explored extensively. Advances in synthetic biology have led to the development of strains of Escherichia coli and Corynebacterium glutamicum engineered for enhanced biosynthesis of L-cysteine and its derivatives, including L-Cysteinesulfinic acid. For instance, feedback inhibition-insensitive variants have been created to increase yields significantly during fermentation processes .

| Organism | Methodology | Yield (g/L) |

|---|---|---|

| E. coli JM39-8 | Feedback inhibition-insensitive SAT | 0.79 |

| Corynebacterium glutamicum | Overexpression of feedback-insensitive CysE | 22 |

These advancements not only improve production efficiency but also reduce costs, making L-Cysteinesulfinic acid more accessible for various applications.

Mécanisme D'action

L-Cysteinesulfinic Acid (hydrate) exerce ses effets principalement par son interaction avec les récepteurs métabotropiques du glutamate. Il augmente les niveaux intracellulaires d’inositol phosphate et inhibe la production d’AMPc dans des types de cellules spécifiques. Ce composé se lie sélectivement au récepteur métabotropique du glutamate 1α par rapport aux autres récepteurs, influençant divers processus physiologiques, notamment la régulation cardiovasculaire et la neurotransmission .

Analyse Biochimique

Biochemical Properties

L-Cysteinesulfinic acid monohydrate plays a significant role in biochemical reactions, particularly in the regulation of cardiovascular functions and neurotransmission. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is cysteine dioxygenase, which catalyzes the conversion of cysteine to L-Cysteinesulfinic acid monohydrate. This compound also acts as an agonist at several metabotropic glutamate receptors, including mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8 . These interactions highlight its importance in modulating neurotransmitter activity and cardiovascular regulation.

Cellular Effects

L-Cysteinesulfinic acid monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to regulate cardiovascular functions and act as a neurotransmitter . In cellular models, it affects the fluorescence measurement of cysteine oxidation, indicating its role in oxidative stress responses . Additionally, its interaction with metabotropic glutamate receptors suggests its involvement in modulating synaptic transmission and neuronal excitability.

Molecular Mechanism

The molecular mechanism of L-Cysteinesulfinic acid monohydrate involves its binding interactions with metabotropic glutamate receptors, where it acts as an agonist . This binding leads to the activation of downstream signaling pathways that influence neurotransmitter release and synaptic plasticity. Furthermore, L-Cysteinesulfinic acid monohydrate is involved in the regulation of cardiovascular functions through its interaction with specific receptors and enzymes . These molecular interactions underscore its role in modulating both neuronal and cardiovascular activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Cysteinesulfinic acid monohydrate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been used in fluorescence measurements to study cysteine oxidation, indicating its role in oxidative stress responses . The compound’s stability and degradation over time are crucial for its effectiveness in experimental settings, and its long-term effects on cellular function are still being investigated.

Metabolic Pathways

L-Cysteinesulfinic acid monohydrate is involved in several metabolic pathways, including the metabolism of sulfur-containing amino acids. It is synthesized from cysteine by the enzyme cysteine dioxygenase and can be further metabolized to taurine and hypotaurine . These metabolic pathways highlight its role in maintaining sulfur amino acid homeostasis and its involvement in various physiological processes.

Transport and Distribution

The transport and distribution of L-Cysteinesulfinic acid monohydrate within cells and tissues involve specific transporters and binding proteins. Its interaction with metabotropic glutamate receptors suggests its localization in neuronal tissues, where it modulates synaptic transmission . Additionally, its role in cardiovascular regulation indicates its presence in cardiovascular tissues. Understanding its transport and distribution is essential for elucidating its physiological functions.

Subcellular Localization

L-Cysteinesulfinic acid monohydrate is localized in specific subcellular compartments, where it exerts its activity. Its interaction with metabotropic glutamate receptors indicates its presence in synaptic regions, influencing neurotransmitter release and synaptic plasticity Additionally, its involvement in oxidative stress responses suggests its localization in cellular compartments associated with redox regulation

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L-Cysteinesulfinic Acid (hydrate) peut être synthétisé par oxydation de la L-cystéine par des espèces réactives de l’oxygène. L’enzyme cystéine dioxygénase catalyse la conversion de la L-cystéine en L-Cysteinesulfinic Acid. Cette réaction se produit généralement dans des conditions physiologiques, en présence d’oxygène et de cofacteurs spécifiques .

Méthodes de production industrielle

La production industrielle de L-Cysteinesulfinic Acid (hydrate) implique l’utilisation de procédés biotechnologiques, où la fermentation microbienne est utilisée pour produire de la L-cystéine, qui est ensuite oxydée en L-Cysteinesulfinic Acid. Cette méthode garantit un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

Types de réactions

L-Cysteinesulfinic Acid (hydrate) subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former de l’acide L-cystéique.

Réduction : Il peut être réduit en L-cystéine dans des conditions spécifiques.

Décarboxylation : Il peut être décarboxylé pour former de l’hypotaurine

Réactifs et conditions courantes

Oxydation : Des espèces réactives de l’oxygène, telles que le peroxyde d’hydrogène, sont couramment utilisées.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Décarboxylation : Décarboxylation enzymatique à l’aide de la sulfinoalanine décarboxylase.

Principaux produits formés

Oxydation : Acide L-cystéique.

Réduction : L-cystéine.

Décarboxylation : Hypotaurine, qui peut être oxydée davantage en taurine.

Applications de la recherche scientifique

L-Cysteinesulfinic Acid (hydrate) a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse de divers composés soufrés.

Biologie : Agit comme un agoniste des récepteurs métabotropiques du glutamate, influençant la fonctionnalité des neurotransmetteurs.

Médecine : Étudié pour son rôle potentiel dans la régulation des fonctions cardiovasculaires et comme biomarqueur du stress oxydatif.

Industrie : Utilisé dans la production de taurine, un composé important dans les industries alimentaire et pharmaceutique

Comparaison Avec Des Composés Similaires

Composés similaires

L-cystéine : Un précurseur de L-Cysteinesulfinic Acid, impliqué dans des voies biochimiques similaires.

Acide L-cystéique : Un produit d’oxydation de L-Cysteinesulfinic Acid, avec des activités biologiques similaires mais distinctes.

Hypotaurine : Un produit de décarboxylation, oxydé davantage en taurine.

Unicité

L-Cysteinesulfinic Acid (hydrate) est unique en raison de son groupe fonctionnel acide sulfinique, qui confère une réactivité chimique et une activité biologique distinctes. Son rôle d’agoniste des récepteurs métabotropiques du glutamate et son implication dans les réponses au stress oxydatif le distinguent des autres composés similaires .

Activité Biologique

L-Cysteinesulfinic acid monohydrate (L-CSA) is an amino acid derivative that has garnered attention for its biological activities, particularly in the context of neurotransmission and cardiovascular regulation. This article delves into its biochemical properties, physiological roles, and relevant research findings.

L-Cysteinesulfinic acid is a sulfinic acid formed by the oxidation of L-cysteine, catalyzed by the enzyme cysteine dioxygenase (CDO). It is characterized by its molecular formula and a molecular weight of 171.17 g/mol. The compound appears as an off-white solid and has a purity level exceeding 98% in commercial preparations .

Biological Activity

1. Neurotransmitter Functionality

L-Cysteinesulfinic acid is identified as a putative excitatory amino acid neurotransmitter. It acts primarily through metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5, where it increases intracellular inositol phosphate levels . The effective concentrations (EC50) for these receptors are 120 μM and 30 μM, respectively. Additionally, L-CSA inhibits forskolin-induced cAMP production in cells expressing mGluR2 and mGluR6 .

2. Cardiovascular Regulation

Research indicates that microinjection of L-CSA into the nucleus tractus solitarius (NTS) of rats leads to a decrease in mean arterial blood pressure and heart rate, suggesting a role in cardiovascular regulation . This effect highlights its potential therapeutic applications in managing blood pressure.

3. Oxidative Stress Measurement

L-Cysteinesulfinic acid can be formed from reactive oxygen species (ROS) during oxidative stress, making it a useful biomarker for measuring oxidative damage in biological systems . Its formation from cysteine is indicative of cellular oxidative stress levels.

Case Studies and Clinical Trials

A review of clinical trials has highlighted the implications of L-cysteine and its derivatives in human health. While many studies focus on N-acetyl-L-cysteine (NAC), which is a precursor to L-CSA, findings suggest that L-cysteine may have both positive and negative effects on health, particularly concerning GABAergic neurotransmission modulation .

Table: Summary of Biological Effects

| Biological Activity | Description |

|---|---|

| Neurotransmitter Role | Agonist for mGluR1 and mGluR5; increases inositol phosphate levels |

| Cardiovascular Effects | Reduces blood pressure and heart rate when injected into NTS |

| Oxidative Stress Biomarker | Indicator of oxidative stress via ROS-mediated conversion from cysteine |

The physiological actions of L-Cysteinesulfinic acid are mediated through several mechanisms:

- Receptor Activation : It selectively binds to mGluR1α with a binding affinity (K_i) of 3,510 nM, showing minimal interaction with other neurotransmitter receptors like adrenergic or serotonin receptors .

- Phospholipase D Activation : A unique receptor responsive to L-CSA has been identified in the rat hippocampus that activates phospholipase D (PLD), contributing to its neurotransmitter-like effects .

Propriétés

IUPAC Name |

(2R)-2-amino-3-sulfinopropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIXTMZYGQXTCZ-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017569 | |

| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207121-48-0 | |

| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteinesulfinic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.